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A comprehensive guide for researchers, scientists, and drug development professionals on the

structural and functional intricacies of the BRC4-RAD51 interaction, with a comparative look at

other BRC repeats.

The interaction between the Breast Cancer susceptibility protein 2 (BRCA2) and the RAD51

recombinase is a cornerstone of homologous recombination (HR), a critical DNA double-strand

break (DSB) repair pathway. This interaction is primarily mediated by a series of conserved

motifs within BRCA2 known as BRC repeats. Among these, the BRC4 repeat has been

extensively studied and serves as a paradigm for understanding how BRCA2 regulates RAD51

activity. This guide provides a detailed comparative structural and functional analysis of the

BRC4-RAD51 complex, offering insights into its mechanism and highlighting its significance as

a therapeutic target.

Quantitative Analysis of BRC Repeat-RAD51
Interactions
The eight BRC repeats in human BRCA2 exhibit differential binding affinities for RAD51,

suggesting distinct roles in the modulation of the recombinase. BRC repeats 1-4 generally

display a higher affinity for free RAD51, whereas repeats 5-8 tend to interact more strongly with

the RAD51-ssDNA nucleoprotein filament.[1][2][3][4] This differential binding is crucial for the

sequential loading and stabilization of RAD51 on single-stranded DNA (ssDNA) during the

initial steps of HR.
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BRC Repeat

Dissociation
Constant (Kd)
for free RAD51
(μM)

Stoichiometry
(RAD51:BRC)

Key Functional
Characteristic
s

Reference

BRC1 ~1 - 2 ~1:1

High affinity for

free RAD51;

Inhibits RAD51

ATPase activity;

Prevents RAD51

binding to

dsDNA.

[2]

BRC2 ~1 - 2 ~1:1

High affinity for

free RAD51;

Inhibits RAD51

ATPase activity.

[2]

BRC3 ~4 ~1:1

Moderate affinity

for free RAD51;

Binds to the N-

terminal domain

of RAD51 in the

filament.

[2][5]

BRC4 ~1 - 2 ~1:1

High affinity for

free RAD51;

Inhibits RAD51

ATPase activity;

Prevents RAD51

nucleation on

dsDNA;

Stabilizes

RAD51 on

ssDNA.

[1][2][5]

BRC5 ~9 ~1:1 Lower affinity for

free RAD51;

Binds and

stabilizes the

[1][2]
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RAD51-ssDNA

filament.

BRC6 Weak N/A

Weakly binds

free RAD51;

Stabilizes the

RAD51-ssDNA

filament.

[2]

BRC7 Weak N/A

Weakly binds

free RAD51;

Stabilizes the

RAD51-ssDNA

filament.

[2]

BRC8 Weak N/A

Weakly binds

free RAD51;

Stabilizes the

RAD51-ssDNA

filament.

[2]

Structural Basis of the BRC4-RAD51 Interaction
The crystal structure of the BRC4-RAD51 complex reveals that BRC4 mimics the self-

association interface of RAD51, thereby preventing its oligomerization.[6][7] Key hydrophobic

residues within BRC4, particularly a conserved FxxA motif, insert into pockets on the surface of

the RAD51 core catalytic domain.[6][8] This interaction locks RAD51 in a conformation that

favors ssDNA binding while inhibiting its ATPase activity and preventing its assembly on

double-stranded DNA (dsDNA).[1] This dual regulatory function is critical for ensuring that

RAD51 filaments are formed exclusively on the ssDNA tails of resected DSBs, a prerequisite

for accurate homology search and strand invasion.

Signaling and Regulatory Pathway
The interaction between BRC repeats and RAD51 is a key regulatory node in the homologous

recombination pathway. The differential affinities of the BRC repeats facilitate a "hand-off"

mechanism, where RAD51 is first recruited by high-affinity repeats (like BRC4) and then loaded

onto ssDNA, where its filament is further stabilized by the lower-affinity repeats.
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BRCA2-mediated RAD51 loading and filament formation at a DNA double-strand break.

Experimental Protocols
The study of the BRC4-RAD51 interaction relies on a variety of biochemical and biophysical

techniques. Below are summarized protocols for key experiments.

Glutathione S-Transferase (GST) Pull-Down Assay
This assay is used to qualitatively or semi-quantitatively assess the interaction between a GST-

tagged BRC repeat and RAD51.

Methodology:

Protein Expression and Purification: Express GST-tagged BRC repeats (e.g., GST-BRC4) in

E. coli and purify them using glutathione-agarose beads.[9][10][11][12][13] Purify untagged

RAD51 separately.

Immobilization: Incubate the purified GST-BRC fusion protein with glutathione-agarose

beads to immobilize the "bait" protein.

Binding: Add purified RAD51 ("prey" protein) to the beads and incubate to allow for

interaction.

Washing: Wash the beads extensively to remove non-specific binding proteins.
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Elution: Elute the protein complexes from the beads using a high concentration of reduced

glutathione.

Analysis: Analyze the eluted proteins by SDS-PAGE and Coomassie staining or Western

blotting using an anti-RAD51 antibody to confirm the presence of RAD51 in the pull-down

fraction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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